molecular formula C18H21N3O3 B2654148 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034576-91-3

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

カタログ番号: B2654148
CAS番号: 2034576-91-3
分子量: 327.384
InChIキー: HIAFUIPIJSFMKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a potent and selective cell-permeable inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the SIK signaling pathway, which plays a significant role in regulating gene expression, metabolism, and immune cell differentiation. Research indicates that this inhibitor acts by blocking the phosphorylation of CRTCs (CREB Regulated Transcription Coactivators) and HDAC4/5 by SIK3, thereby modulating the transcriptional programs controlled by the CREB/CREB-binding protein axis . Its high specificity for SIK3 over other kinases makes it invaluable for studying hematopoiesis, as it has been shown to promote megakaryocytic differentiation in acute megakaryoblastic leukemia models . Furthermore, its application extends to research in circadian biology, lipid metabolism, and inflammatory responses, providing insights into diseases where SIK isoform function is implicated. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-20-14-7-6-12(8-15(14)21-11)18(22)19-9-13-10-23-16-4-2-3-5-17(16)24-13/h2-5,12-13H,6-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAFUIPIJSFMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity by reviewing relevant studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d]imidazole core and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2} with a molecular weight of approximately 258.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research has indicated that compounds containing the benzo[d]imidazole scaffold often exhibit inhibitory effects on various enzymes and receptors.

Anticancer Potential

Research into related benzo[d]imidazole derivatives has shown promising anticancer activities. These compounds have been reported to induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle and inhibition of proliferation . Although specific studies on the target compound are scarce, the structural similarities imply potential efficacy.

Study 1: DprE1 Inhibition

In a recent study focusing on 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamides, researchers identified a novel class of potent DprE1 inhibitors with good whole-cell antimycobacterial activity. The structure–activity relationship (SAR) analysis indicated that modifications in the dioxin moiety significantly influenced biological activity .

CompoundDprE1 Inhibition (IC50)MIC (µg/mL)
Compound A0.5 µM0.25
Compound B0.8 µM0.5

Study 2: Anticancer Activity of Benzo[d]imidazole Derivatives

A comprehensive review of benzo[d]imidazole derivatives revealed their potential as anticancer agents. Various derivatives exhibited cytotoxic effects against different cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

CompoundCell LineIC50 (µM)
Compound CHeLa0.9
Compound DMCF-71.5

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. Various methodologies have been developed to achieve this synthesis efficiently:

  • Starting Materials : The synthesis often begins with 2,3-dihydrobenzo[b][1,4]dioxin derivatives which are reacted with amines or carboxylic acid derivatives.
  • Reagents and Conditions : Common reagents include coupling agents and bases such as NaOH or DMF under controlled temperatures to facilitate the reaction. The final product is purified using techniques like recrystallization or chromatography.

Antidepressant Activity

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antidepressant-like effects. For example:

  • Binding Affinity : Compounds similar to N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have shown high binding affinities at serotonin receptors (5-HT1A) and serotonin transporters .
  • Behavioral Tests : In vivo studies using models like the tail suspension test demonstrate that these compounds can produce marked antidepressant-like effects .

Anticancer Potential

The compound's structural features suggest potential anticancer activities:

  • PARP Inhibition : Related compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. For instance, modifications of similar structures have yielded potent PARP inhibitors with IC50 values in low micromolar ranges .

Case Study 1: Antidiabetic Activity

A study synthesized various derivatives of 2,3-dihydrobenzo[b][1,4]dioxin and evaluated their activity against α-glucosidase and acetylcholinesterase enzymes. The results indicated that certain derivatives exhibited promising antidiabetic properties by inhibiting these enzymes effectively .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of compounds derived from the same scaffold. These studies suggested that some derivatives could protect neuronal cells from oxidative stress and apoptosis in vitro .

Comparative Data Table

Compound NameBiological ActivityIC50 (μM)Reference
N-(2,3-Dihydrobenzo[b][1,4]dioxin)-5-carboxamideAntidepressant96 (5-HT1A)
N-(Dihydrobenzo[b][1,4]dioxin)-PARP InhibitorAnticancer0.082
N-(Dihydrobenzo[b][1,4]dioxin)-α-glucosidase InhibitorAntidiabeticNot specified

類似化合物との比較

Data Tables

Table 2. Physicochemical Properties

Compound Name Melting Point (°C) Key Spectral Data (IR, NMR) Elemental Analysis (%) Reference
Target Compound Not reported Expected: NH stretches (3300 cm⁻¹), aromatic C-H (3100 cm⁻¹) Theoretical: C 65.2, H 5.8, N 11.3
N-Dichloroacetyl-6-nitro-2,3-dihydrobenzoxazole (3h) 162–164 IR: C=O (1750 cm⁻¹), NO₂ (1530 cm⁻¹) C 42.1, H 2.5, N 8.2 (calculated)
Compound 9e () 198–200 ¹H NMR: δ 8.2 (s, 1H, triazole), δ 7.6 (d, 2H, aryl) C 62.4, H 4.9, N 14.7 (experimental)

Key Research Findings and Implications

Structural Flexibility : The benzodioxane moiety in the target compound may enhance solubility and bioavailability compared to purely aromatic analogs (e.g., derivatives) .

Activity Modulation : Saturation of the benzimidazole ring (tetrahydro vs. fully aromatic) could reduce cytotoxicity while maintaining target affinity, as seen in ’s 5-oxo-imidazoles .

Synthetic Challenges : The methylene bridge between benzodioxane and benzimidazole requires precise coupling conditions, contrasting with esterification () or click chemistry () .

Q & A

Q. How to design a SAR (Structure-Activity Relationship) study for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents at the benzimidazole N1 position (e.g., methyl, ethyl) and dihydrodioxin methyl group .
  • Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups to assess potency changes .
  • Data Clustering : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。